2,5-Dibromo-4-methoxy-3-nitropyridine
Description
Properties
CAS No. |
31872-71-6 |
|---|---|
Molecular Formula |
C6H4Br2N2O3 |
Molecular Weight |
311.92 g/mol |
IUPAC Name |
2,5-dibromo-4-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O3/c1-13-5-3(7)2-9-6(8)4(5)10(11)12/h2H,1H3 |
InChI Key |
NZGZJLWXOAWQSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2,5-Dibromo-4-methoxy-3-nitropyridine is a complex organic compound belonging to the nitropyridine family. Its structure includes bromine and methoxy substituents, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for 2,5-Dibromo-4-methoxy-3-nitropyridine is . The presence of two bromine atoms and a methoxy group at specific positions on the pyridine ring significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that nitropyridines, including 2,5-Dibromo-4-methoxy-3-nitropyridine, exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds with nitro groups can interfere with bacterial DNA replication and protein synthesis.
Cytotoxic Effects
The cytotoxic potential of 2,5-Dibromo-4-methoxy-3-nitropyridine has been evaluated in several cancer cell lines. For instance, MTT assays demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The compound's IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as an anticancer agent .
The proposed mechanisms for the biological activity of 2,5-Dibromo-4-methoxy-3-nitropyridine include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, it has been suggested that similar nitropyridines can inhibit BRD4 and PLK1 enzymes, which are crucial in regulating cell cycle progression and apoptosis .
- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of 2,5-Dibromo-4-methoxy-3-nitropyridine. Preliminary studies indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells (e.g., Vero cells), suggesting a degree of selectivity that is desirable in anticancer drug development .
Case Studies
Several case studies have highlighted the potential applications of 2,5-Dibromo-4-methoxy-3-nitropyridine:
- Breast Cancer Treatment : A study focusing on breast cancer cell lines reported that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Colorectal Cancer Research : In another study involving colorectal cancer models, 2,5-Dibromo-4-methoxy-3-nitropyridine demonstrated promising results in reducing tumor size in vivo when administered alongside conventional therapies.
- Antimicrobial Applications : Case studies have also explored its efficacy against pathogenic bacteria, showing potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on 2-(4-Methoxyphenoxy)-3-nitropyridine (Compound I), a structurally distinct analog. Below is a comparative analysis based on structural and functional differences:
Table 1: Structural and Functional Comparison
Key Differences
In contrast, Compound I’s methoxyphenoxy group may improve π-conjugation, favoring fluorescence . The nitro group in both compounds contributes to electron-withdrawing effects, but its position (meta vs. para relative to other groups) alters electronic distribution.
Fluorescence Potential: Compound I was synthesized explicitly to study fluorescence, with methoxyphenoxy groups enhancing emission properties . No fluorescence data exists for 2,5-Dibromo-4-methoxy-3-nitropyridine in the provided evidence.
Reactivity :
- Bromine substituents in 2,5-Dibromo-4-methoxy-3-nitropyridine make it a candidate for further functionalization (e.g., Suzuki-Miyaura couplings). Compound I’s ether linkage may limit such reactivity but improve stability.
Research Findings and Limitations
- This limits authoritative comparisons.
- Theoretical Insights : Based on substituent chemistry, 2,5-Dibromo-4-methoxy-3-nitropyridine is expected to exhibit higher reactivity but lower fluorescence efficiency compared to Compound I.
Preparation Methods
Bromination of 4-Methoxypyridine
Initial attempts to brominate 4-methoxypyridine face challenges due to the methoxy group’s directing effects. While methoxy is typically an ortho/para director, steric and electronic factors in polyhalogenated systems alter reactivity. Patent CN110759858A describes bromination of 2-aminopyridine derivatives using liquid bromine under controlled temperatures (45–55°C), yielding 2-amino-5-bromopyridine. Adapting this to 4-methoxypyridine requires:
Nitration of 2,5-Dibromo-4-methoxypyridine
Introducing the nitro group at position 3 demands careful nitrating agents. US3547935A demonstrates nitration via diazotization of an amino intermediate:
Methoxylation Timing Considerations
Aminopyridine Intermediate Pathway
Synthesis of 2,5-Dibromo-3-amino-4-methoxypyridine
Example 17 in US3547935A outlines this route:
- Starting Material : 3-amino-4-methoxypyridine.
- Bromination : Liquid bromine in acetic acid at 50°C (2,5-di-substitution).
- Isolation : Recrystallization in ethanol yields 2,5-dibromo-3-amino-4-methoxypyridine.
Conversion of Amino to Nitro Group
The amino group is transformed via diazotization:
- Reagents : NaNO₂ in HBr, CuBr catalyst.
- Reaction :
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HBr} \rightarrow \text{Ar-N}2^+\text{Br}^- + \text{NaBr} + 2\text{H}2\text{O}
$$
$$
\text{Ar-N}2^+\text{Br}^- \xrightarrow{\Delta} \text{Ar-NO}2 + \text{N}_2 \uparrow
$$ - Conditions : –5 to 15°C, preventing diazonium decomposition.
Direct Functionalization of Pyridinol Derivatives
Bromination of 3-Nitro-4-methoxy-2-pyridinol
ChemicalBook data reveals a method for 2,5-dibromo-3-nitropyridine using POBr₃:
- Substrate : 5-bromo-3-nitro-pyridin-2-ol.
- Reagents : POBr₃, DMF (catalytic), toluene.
- Conditions : 90°C, 16 hours.
- Adaptation : Starting with 3-nitro-4-methoxy-2-pyridinol, bromination with POBr₃ could yield the target compound:
$$
\text{C}5\text{H}3\text{NO}3 + 2\text{POBr}3 \rightarrow \text{C}5\text{H}2\text{Br}2\text{NO}3 + 2\text{HOPO}_3
$$ - Yield : Up to 97% in analogous reactions.
Regioselectivity Challenges
Bromination at positions 2 and 5 is influenced by:
- Electron-withdrawing groups (NO₂, Br) directing Br to meta/para positions.
- Steric hindrance from the methoxy group at position 4.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Aminopyridine Pathway | Bromination → Diazotization | 85–90% | High regioselectivity, scalable | Multi-step, costly intermediates |
| Pyridinol Bromination | POBr₃-mediated di-bromination | 90–97% | One-pot reaction, high efficiency | Requires nitro pre-functionalization |
| Sequential Functionalization | Bromination → Nitration | 75–80% | Flexible timing of methoxylation | Lower yields due to side reactions |
Reaction Optimization and Troubleshooting
Temperature Control
Catalyst Selection
Solvent Systems
- Toluene : Preferred for POBr₃ reactions due to high boiling point.
- Ethanol : Ideal for recrystallization of intermediates.
Physicochemical Properties
Data from US3547935A and ChemicalBook:
- Melting Point : 41–44°C (crude), 92–96°C (purified).
- Density : 2.06 g/cm³ (predicted).
- Solubility : Soluble in methanol, toluene; insoluble in water.
Industrial Applications and Scaling
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dibromo-4-methoxy-3-nitropyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the pyridine ring. A typical route starts with nitration of a dihalogenated pyridine precursor, followed by methoxylation and bromination. For example, nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Bromination at the 2- and 5-positions may require regioselective catalysts (e.g., FeBr₃) to direct substitution . Optimization includes adjusting stoichiometry, temperature, and solvent polarity (e.g., DCM vs. DMF) to minimize byproducts. Purification via column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity product .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the structural features of 2,5-Dibromo-4-methoxy-3-nitropyridine?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methoxy (-OCH₃) and aromatic proton environments. The deshielding effect of nitro and bromine groups shifts peaks downfield (e.g., nitro at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming bromine (C2/C5) and nitro (C3) positions. Displacement parameters help assess thermal motion and crystallinity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₃Br₂NO₃: ~316.9 g/mol) and isotopic patterns for bromine .
Q. How do the bromine and methoxy substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions compared to other pyridine derivatives?
- Methodological Answer : Bromine acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for NAS at meta/para positions. Methoxy (-OCH₃) is electron-donating, which competes with bromine’s EWG effect, creating regioselective ambiguity. For example, in amination reactions, the C4-methoxy group may sterically hinder substitution at adjacent positions, favoring reactivity at C6 . Comparative studies with non-methoxy analogues (e.g., 3,5-dibromo-4-nitropyridine) show faster reaction kinetics due to reduced steric bulk .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing contradictory data in reported reaction outcomes (e.g., divergent regioselectivity or yields) during bromination/nitration steps?
- Methodological Answer : Contradictions often arise from variations in reaction conditions. To resolve discrepancies:
- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
- Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., nitration at C3 vs. C4) .
- In Situ Monitoring : Employ techniques like IR spectroscopy to track intermediate formation during nitration, ensuring stepwise functionalization .
Q. How can researchers design experiments to systematically investigate the electronic effects of substituent positioning (e.g., bromine at C2 vs. C5) on electrochemical properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Compare reduction potentials of 2,5-dibromo vs. 3,5-dibromo regioisomers to assess how substituent placement affects electron affinity. Bromine at C2 may stabilize radical intermediates more effectively due to proximity to the nitro group .
- Hammett Analysis : Correlate substituent σ values with reaction rates in redox-driven transformations (e.g., catalytic hydrogenation) .
- Single-Crystal Studies : Link electrochemical behavior to molecular packing and π-π interactions observed in X-ray structures .
Q. What strategies are effective in overcoming purification challenges arising from byproduct formation during multi-step synthesis of polyhalogenated nitropyridines?
- Methodological Answer :
- Chromatographic Optimization : Use gradient elution with silica gel columns and polarity-adjusted solvents (e.g., CHCl₃:MeOH) to separate halogenated byproducts .
- Recrystallization : Exploit solubility differences in ethanol/water mixtures at low temperatures.
- HPLC-MS : For trace impurities, employ reverse-phase HPLC coupled with mass detection to identify and quantify side products .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
